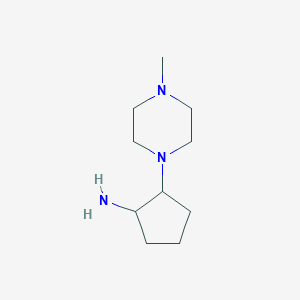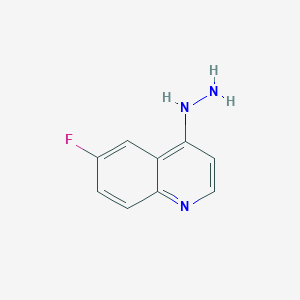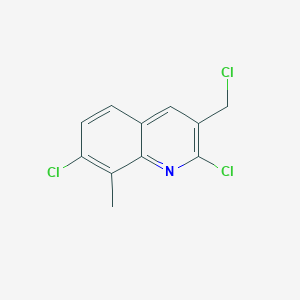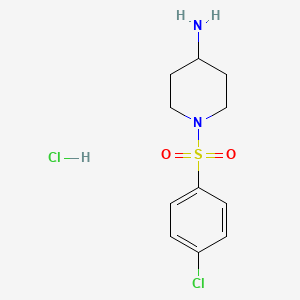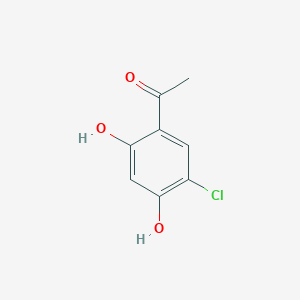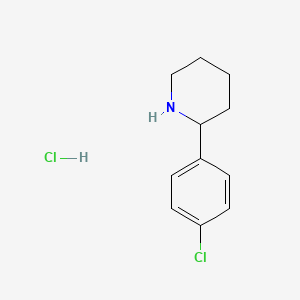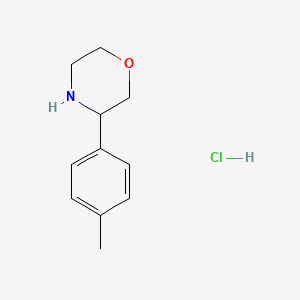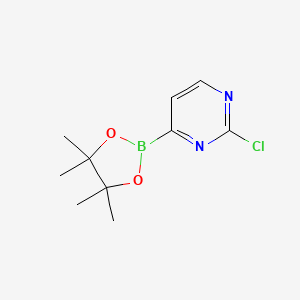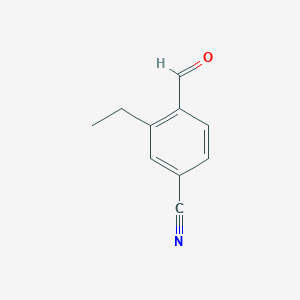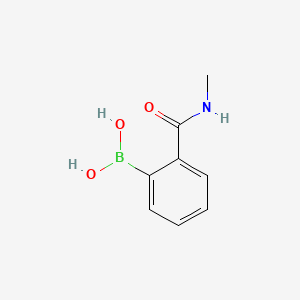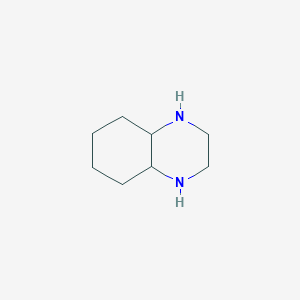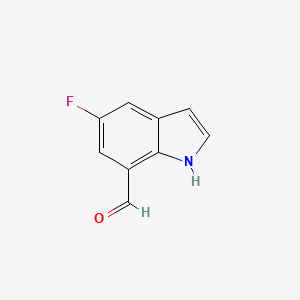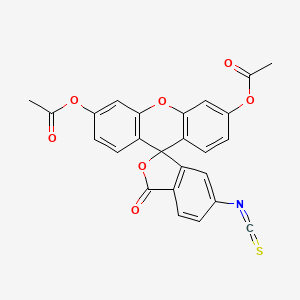
フルオレセインジアセテート6-イソチオシアネート
概要
説明
Fluorescein diacetate 6-isothiocyanate is a derivative of fluorescein, a synthetic organic compound used extensively in various scientific fields. This compound is characterized by the presence of an isothiocyanate group, which makes it highly reactive and useful for labeling and detection purposes in biological and chemical research .
科学的研究の応用
Fluorescein diacetate 6-isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in cell labeling and tracking studies due to its fluorescent properties.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize biological processes.
Industry: Applied in quality control processes to detect contaminants and ensure product integrity
作用機序
Target of Action
Fluorescein diacetate 6-isothiocyanate (F6ITC) is a structural analogue of fluorescein that reacts with secondary amines . It is used as an isomeric haptenic probe . The primary targets of F6ITC are biomolecules such as tissues, proteins, amino acids, and antibodies .
Mode of Action
The isothiocyanate group in the structure of F6ITC binds to nucleophiles, such as the –NH2 group or the –SH group, if present . This allows F6ITC to conjugate with its targets, enabling the detection of biocompounds in low quantities due to the number of F6ITC molecules bound with them .
Result of Action
F6ITC, being a colorimetric probe, is used for the differentiation of live cells from dead cells . It is a non-fluorescent molecule that is hydrolyzed to fluorescent fluorescein in live cells . Dead cells cannot accumulate or hydrolyze F6ITC .
Action Environment
The stability of F6ITC depends on the polarity of different solvents and the presence of pyridine (stabilizer) . It has the lowest stability in water solvent . In acidic solution, their quinoid (acid) form switches to the lactone form . The p-quinoid form has a higher tendency to create dimers and trimers and is less soluble in acetone than the lactone form .
生化学分析
Biochemical Properties
Fluorescein diacetate 6-isothiocyanate plays a crucial role in biochemical reactions due to its ability to react with secondary amines. This reaction forms stable thiourea bonds, allowing the compound to label proteins, enzymes, and other biomolecules . The compound is often used as an isomeric haptenic probe, which means it can bind to specific antibodies and be used in immunoassays . Additionally, fluorescein diacetate 6-isothiocyanate is hydrolyzed by esterases to release fluorescein, which emits fluorescence upon excitation . This property makes it an excellent tool for studying enzyme activity and cellular viability.
Cellular Effects
Fluorescein diacetate 6-isothiocyanate has significant effects on various types of cells and cellular processes. When introduced into cells, the compound is hydrolyzed by intracellular esterases to produce fluorescein, which accumulates in the cytoplasm and emits fluorescence . This fluorescence can be used to assess cell viability, as live cells can hydrolyze the compound, while dead cells cannot . Furthermore, fluorescein diacetate 6-isothiocyanate can influence cell signaling pathways, gene expression, and cellular metabolism by labeling specific proteins and tracking their interactions within the cell .
Molecular Mechanism
The molecular mechanism of fluorescein diacetate 6-isothiocyanate involves its interaction with secondary amines on proteins and other biomolecules. The isothiocyanate group reacts with amine groups to form stable thiourea bonds, allowing the compound to label and track these molecules . This labeling can inhibit or activate enzymes, depending on the specific interactions and the proteins involved . Additionally, the hydrolysis of fluorescein diacetate 6-isothiocyanate by esterases releases fluorescein, which can be used to monitor changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorescein diacetate 6-isothiocyanate can change over time due to its stability and degradation. The compound is generally stable under neutral to slightly alkaline conditions but can degrade in acidic environments . Over time, the fluorescence intensity may decrease due to photobleaching, which can affect the accuracy of long-term studies . The compound remains a reliable tool for short-term experiments and real-time imaging of cellular processes .
Dosage Effects in Animal Models
The effects of fluorescein diacetate 6-isothiocyanate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label and track biomolecules without causing significant toxicity . At high doses, fluorescein diacetate 6-isothiocyanate can induce oxidative stress and apoptosis, leading to adverse effects on cellular function and overall health . It is essential to optimize the dosage to achieve the desired labeling and tracking effects while minimizing potential toxicity.
Metabolic Pathways
Fluorescein diacetate 6-isothiocyanate is involved in various metabolic pathways, primarily through its hydrolysis by esterases to produce fluorescein . This reaction is a key step in the compound’s function as a fluorescent probe, allowing researchers to study enzyme activity and metabolic flux . The compound can also interact with other enzymes and cofactors, influencing metabolite levels and cellular metabolism .
Transport and Distribution
Within cells and tissues, fluorescein diacetate 6-isothiocyanate is transported and distributed through passive diffusion and active transport mechanisms . The compound can enter cells passively due to its small size and hydrophobic nature . Once inside the cell, it is hydrolyzed by esterases to produce fluorescein, which can be distributed throughout the cytoplasm and other cellular compartments . The compound’s distribution can be influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within specific tissues .
Subcellular Localization
Fluorescein diacetate 6-isothiocyanate exhibits specific subcellular localization, primarily accumulating in the cytoplasm after hydrolysis by esterases . The compound can also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the presence of targeting signals and post-translational modifications . This subcellular localization is crucial for its function as a fluorescent probe, allowing researchers to study the dynamics and interactions of specific organelles and biomolecules within the cell .
準備方法
Synthetic Routes and Reaction Conditions
Fluorescein diacetate 6-isothiocyanate is synthesized through a reaction involving fluorescein and an isothiocyanate reagent. The process typically involves the following steps:
Formation of Fluorescein Diacetate: Fluorescein is first reacted with acetic anhydride to form fluorescein diacetate.
Introduction of Isothiocyanate Group: The fluorescein diacetate is then reacted with thiophosgene or another isothiocyanate reagent under controlled conditions to introduce the isothiocyanate group at the 6th position.
Industrial Production Methods
Industrial production of fluorescein diacetate 6-isothiocyanate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
化学反応の分析
Types of Reactions
Fluorescein diacetate 6-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Hydrolysis: The diacetate groups can be hydrolyzed to yield fluorescein.
Common Reagents and Conditions
Amines: Used in substitution reactions to form thiourea derivatives.
Water or Aqueous Buffers: Used in hydrolysis reactions to convert diacetate groups to fluorescein.
Major Products Formed
Thiourea Derivatives: Formed from substitution reactions with amines.
Fluorescein: Formed from hydrolysis of diacetate groups.
類似化合物との比較
Similar Compounds
Fluorescein Isothiocyanate: Another derivative of fluorescein with similar labeling properties but without the diacetate groups.
Oregon Green 488: A fluorescent dye with similar applications but different spectral properties.
Uniqueness
Fluorescein diacetate 6-isothiocyanate is unique due to its dual functionality: the diacetate groups provide additional sites for hydrolysis, while the isothiocyanate group allows for stable labeling of biomolecules. This combination makes it highly versatile for various research applications .
特性
IUPAC Name |
(6'-acetyloxy-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-19-22(10-16)32-23-11-17(31-14(2)28)5-8-20(23)25(19)21-9-15(26-12-34)3-6-18(21)24(29)33-25/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGWMLCTFALXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N=C=S)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583614 | |
| Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890090-49-0 | |
| Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




